molecular formula C15H11FN4O3S2 B11529823 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B11529823
M. Wt: 378.4 g/mol
InChI Key: RRWVWZUJMCKDTM-UHFFFAOYSA-N
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Description

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide is a complex organic compound that features a benzothiazole ring fused with an acetamide group

Preparation Methods

The synthesis of benzothiazole derivatives, including 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide, can be achieved through various synthetic pathways. Common methods include:

Mechanism of Action

The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often studied using molecular docking techniques to understand the binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C15H11FN4O3S2

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide

InChI

InChI=1S/C15H11FN4O3S2/c16-10-3-2-9(6-12(10)20(22)23)18-14(21)7-24-15-19-11-4-1-8(17)5-13(11)25-15/h1-6H,7,17H2,(H,18,21)

InChI Key

RRWVWZUJMCKDTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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